![molecular formula C27H22FN3O3 B2980223 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-39-5](/img/structure/B2980223.png)
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a derivative of [1,4]dioxino[2,3-f]quinazoline . It is designed and synthesized as part of a series of compounds that act as reversible and non-covalent dual inhibitors of c-Met and VEGFR-2 . These targets are important for cancer therapies .
Synthesis Analysis
The synthesis of this compound involves the design of a series of [1,4]dioxino[2,3-f]quinazoline derivatives . The enzyme assay demonstrated that most target compounds had inhibition potency on both c-Met and VEGFR-2 with IC values in the nanomolar range .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Systems
Quinoline derivatives, including those related to the specified compound, are known for their efficient fluorescence. They are extensively used in biochemistry and medicine to study various biological systems due to their capability as DNA fluorophores. The research aims to find new compounds that are more sensitive and selective for these applications, highlighting the ongoing search for innovative fluorescent molecules (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Agents
Some quinoline derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis. The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from various compounds demonstrates this potential, with several analogues exhibiting high activity against M. tuberculosis in vitro (Kantevari et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential applications of these compounds in creating new molecules with possible pharmacological activities. These derivatives serve as potential ligands for various receptors, highlighting their importance in the development of new therapeutic agents (Kasiotis et al., 2006).
Wirkmechanismus
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The compound acts as an antagonist for PAR4 . It binds to the receptor, blocking its activation and thereby inhibiting platelet aggregation . This results in an antithrombotic effect, reducing the risk of clot formation .
Biochemical Pathways
The inhibition of PAR4 disrupts the thrombin signaling pathway, which is responsible for platelet activation and aggregation . This disruption affects downstream effects such as clot formation and vascular constriction .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life of 97.6 minutes for one of its isomers . It also displays good oral pharmacokinetic properties, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .
Result of Action
The molecular effect of the compound’s action is the inhibition of platelet aggregation, leading to a decrease in thrombus formation . On a cellular level, this results in reduced platelet activation and a lower risk of clot formation .
Eigenschaften
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDRXVODBVVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.